molecular formula C12H10N2O5 B3055850 2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid CAS No. 67387-53-5

2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid

Cat. No.: B3055850
CAS No.: 67387-53-5
M. Wt: 262.22 g/mol
InChI Key: GKONVPBORWAFJL-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid is a benzoic acid derivative featuring a hydroxyl group at position 2 and an amido-linked 5-methyl-1,2-oxazole substituent at position 4 (Fig. 1).

Properties

IUPAC Name

2-hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-6-9(5-13-19-6)11(16)14-7-2-3-8(12(17)18)10(15)4-7/h2-5,15H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKONVPBORWAFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588272
Record name 2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67387-53-5
Record name 2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 5-methyl-1,2-oxazole-4-carboxylic acid chloride under specific conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis. Its unique oxazole ring structure allows for the creation of diverse derivatives that can be tailored for specific chemical properties or biological activities. Researchers utilize it to develop new materials and explore novel chemical reactions .

Biology

In biological research, 2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid has been investigated for its potential as an enzyme inhibitor . Its ability to interact with specific enzymes makes it a candidate for biochemical assays aimed at understanding enzyme mechanisms or developing new therapeutic agents .

Medicine

The compound is being explored for its therapeutic properties , particularly in antifungal and antibacterial applications. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a subject of interest for drug development .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its functional groups can be modified to enhance material properties or create new functionalities in polymers and coatings .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of 2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid demonstrated significant antimicrobial activity against several strains of bacteria. The results indicated that modifications to the oxazole ring could enhance efficacy against resistant strains .

Case Study 2: Enzyme Inhibition

Research focusing on the enzyme-inhibiting properties of this compound revealed that it effectively inhibits certain proteases involved in disease processes. This inhibition was linked to the structural features of the oxazole ring, which facilitates binding to the enzyme's active site .

Mechanism of Action

The mechanism of action of 2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid 2-OH, 4-amido-linked 5-methyl-1,2-oxazole C₁₂H₁₁N₂O₄ 259.23* Hydroxyl enhances solubility; oxazole may influence receptor binding
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid 4-oxadiazole (1,2,4-oxadiazol-3-yl) C₁₀H₈N₂O₃ 204.18 Oxadiazole offers metabolic stability; lower molecular weight
3-{3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-4-amido}benzoic acid (Compound 16, ) 3-amido-linked 3-[2-chloro-6-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole C₂₄H₁₆ClF₃N₂O₃ 496.84 Bulky substituents enhance lipophilicity; potential RORγt inverse agonist
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid () Azo-linked benzothiazole Varies ~350–400 Azo group enables π-π stacking; used as dyes/ligands

*Calculated based on standard atomic weights.

Key Observations :

  • Substituent Effects: The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogs like 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid .
  • Heterocyclic Influence : Oxazole rings (as in the target compound and Compound 16 ) are associated with enhanced metabolic stability and receptor interactions, whereas oxadiazoles (e.g., ) are more electron-deficient, favoring different binding modes.
  • Bioactivity Potential: Compound 16 () acts as an inverse agonist for RORγt, a nuclear receptor implicated in autoimmune diseases. The target compound’s oxazole-amido group may similarly modulate enzyme activity, though direct evidence is lacking.

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives () highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice. While the target compound’s LD₅₀ is unreported, its connectivity indices can be inferred:

  • 0JA (Zero-order connectivity index) : Reflects branching and atom count. The hydroxyl and oxazole groups likely increase 0JA compared to simpler analogs.
  • 1JA (First-order connectivity index) : Influenced by bond types; the amide bond and oxazole ring may elevate 1JA.

These indices correlate with higher toxicity in benzoic acid derivatives with complex substituents . However, hydroxyl groups often mitigate toxicity by enhancing excretion.

Biological Activity

2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid, with the molecular formula C₁₂H₁₀N₂O₅ and a molecular weight of approximately 262.22 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a hydroxyl group and an amido linkage to a 5-methyl-1,2-oxazole moiety. This article explores its biological activity, including anti-inflammatory and antimicrobial properties, potential mechanisms of action, and relevant case studies.

The proposed mechanism of action for 2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid involves its interaction with voltage-gated potassium channels. These channels are crucial for regulating neuronal electrical activity. By binding to these channels, the compound may inhibit potassium ion flow, leading to decreased neuronal firing and reduced pain perception.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Anti-inflammatory Properties
Preliminary studies suggest that 2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid may interact with enzymes involved in inflammatory pathways. Its structural features allow for potential binding to targets implicated in inflammation.

2. Antimicrobial Activity
The compound has shown promise as an active pharmaceutical ingredient with antimicrobial properties. Its oxazole ring structure is common in bioactive molecules, enhancing its interaction with biological targets.

Comparative Analysis

To better understand the uniqueness of 2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
4-(5-Methyl-1,2-oxazole-4-amido)benzoic acidC₁₂H₁₀N₂O₄Lacks hydroxyl group; different position of amido linkage
3-Hydroxybenzoic acidC₇H₆O₃Simpler structure; lacks oxazole moiety
5-Methyl-1,2-oxazoleC₅H₄N₂OBasic oxazole structure without phenolic components

The combination of hydroxyl and amido functionalities linked to an oxazole ring enhances the biological activity of this compound compared to simpler analogs.

Case Studies

Several studies have explored the biological effects of related compounds:

Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory potential of similar oxazole derivatives, compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. The findings suggest that modifications to the oxazole moiety can enhance anti-inflammatory activity .

Case Study 2: Antimicrobial Efficacy
Another research effort focused on the synthesis and evaluation of benzoic acid derivatives showed promising results against various bacterial strains. The presence of the oxazole ring was correlated with increased antimicrobial effectiveness.

Q & A

Basic: What synthetic routes are optimal for preparing 2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid?

Methodological Answer:
The compound can be synthesized via diazotization and coupling reactions. Diazotization of heterocyclic amines (e.g., 5-methyl-1,2-oxazole-4-amine) with NaNO₂ in acidic media (0–5°C) generates diazonium intermediates, which are coupled with 2-hydroxy-4-aminobenzoic acid derivatives in alkaline conditions. Post-synthesis, purification via column chromatography (e.g., hexane/EtOH) and recrystallization ensures purity. Yields depend on substituent steric effects and reaction temperature control .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirms amide (C=O stretch ~1650 cm⁻¹) and hydroxyl groups (broad O-H ~3200 cm⁻¹).
  • ¹H NMR : Identifies aromatic protons (δ 6.5–8.0 ppm), oxazole methyl groups (δ 2.1–2.5 ppm), and carboxylic acid protons (δ 12–13 ppm).
  • UV-Vis : Monitors conjugation via λmax shifts (e.g., π→π* transitions at ~300–400 nm). Elemental analysis (C, H, N) validates stoichiometry .

Advanced: How can computational tools like Multiwfn elucidate electronic properties?

Methodological Answer:
Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., amide and carboxylic acid moieties). Electron localization function (ELF) analysis reveals lone pairs on oxygen atoms, critical for hydrogen bonding. Frontier molecular orbitals (HOMO-LUMO gaps) predict reactivity trends. Input structures should be optimized at the B3LYP/6-31G* level .

Advanced: How to resolve contradictions in NMR or IR data during structural validation?

Methodological Answer:

  • Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve aromatic proton assignments.
  • Tautomerism : Compare experimental IR spectra with DFT-simulated vibrational modes for enol vs. keto forms.
  • Impurity interference : Cross-check with HPLC-MS to detect by-products (e.g., unreacted diazonium salts) .

Advanced: What are the degradation pathways under oxidative conditions?

Methodological Answer:
Oxidative degradation (e.g., via advanced oxidation processes) cleaves the amide bond, generating 5-methyl-1,2-oxazole-4-carboxylic acid and 2,4-dihydroxybenzoic acid. LC-MS/MS identifies transient intermediates like hydroxylated derivatives. Kinetic studies (pH 3–9) show faster degradation in alkaline media due to hydroxide radical activity .

Basic: What solvents are optimal for solubility and stability studies?

Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) due to hydrogen bonding with amide/carboxylic acid groups. Stability tests (24–72 hrs) in DMSO show <5% degradation at 4°C. Avoid halogenated solvents (e.g., chloroform) to prevent halogen exchange with the oxazole ring .

Advanced: How to determine acid dissociation constants (pKa) for phenolic and carboxylic groups?

Methodological Answer:
Use UV-Vis titration (200–500 nm) in buffered solutions (pH 2–12). The phenolic -OH (pKa ~8–10) deprotonates first, causing a hypsochromic shift. Carboxylic acid pKa (~2–4) is determined via nonlinear regression of absorbance vs. pH. Validate with potentiometry .

Advanced: What mechanistic insights explain regioselectivity in amide coupling reactions?

Methodological Answer:
Coupling at the 4-position of the benzoic acid is favored due to ortho/para-directing effects of the hydroxyl group. DFT studies show lower activation energy for para-substitution (ΔG‡ ~15 kcal/mol vs. ~20 kcal/mol for meta). Steric hindrance from the oxazole methyl group further disfavors ortho products .

Basic: How does this compound compare to structurally related benzoic acid derivatives in reactivity?

Methodological Answer:

  • Electrophilicity : The oxazole amide enhances electrophilicity at the carbonyl carbon vs. simple benzamides.
  • Hydrogen bonding : The hydroxyl group increases solubility and binding affinity in biological assays compared to non-hydroxylated analogs.
    Comparative TLC (Rf) and DSC (melting point depression) reveal distinct physicochemical profiles .

Advanced: What strategies mitigate by-product formation during diazotization?

Methodological Answer:

  • Temperature control : Maintain <5°C to suppress diazonium salt decomposition.
  • Acid selection : H2SO4 (vs. HCl) minimizes halogenation by-products.
  • Stoichiometry : Use 1.1 eq. NaNO2 to prevent excess nitrous acid, which promotes nitrosation side reactions. Monitor via starch-iodide paper for residual nitrite .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid

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